molecular formula C20H17ClFN3O B2638497 1-(4-chlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900001-68-5

1-(4-chlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2638497
CAS RN: 900001-68-5
M. Wt: 369.82
InChI Key: ZIOLXBTYRUBLGL-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic molecule. It contains several functional groups and structural features that are common in pharmaceutical compounds, such as aromatic rings (phenyl groups), a pyrrolopyrazine ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between its atoms. The presence of aromatic rings and a pyrrolopyrazine ring could contribute to its planarity, while the carboxamide group could introduce polarity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and overall structure. The aromatic rings could participate in electrophilic aromatic substitution reactions, while the carboxamide group could be involved in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of aromatic rings and a carboxamide group could affect its solubility, melting point, and other properties .

Scientific Research Applications

Synthetic Methods

Efficient synthesis of imidazopyridines is crucial for their widespread use. Various strategies have been employed:

Photophysical Properties

Imidazopyridines exhibit interesting photophysical behavior:

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future research directions for this compound could involve further studies on its synthesis, properties, and potential applications. This could include exploring more efficient synthesis methods, investigating its interactions with biological targets, and assessing its potential as a pharmaceutical compound .

properties

IUPAC Name

1-(4-chlorophenyl)-N-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O/c21-15-5-3-14(4-6-15)19-18-2-1-11-24(18)12-13-25(19)20(26)23-17-9-7-16(22)8-10-17/h1-11,19H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOLXBTYRUBLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

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